2-Etilhexil 2,3,4,5-Tetrabromobenzoato-d17

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

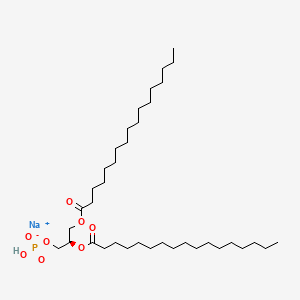

2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 is a brominated flame retardant. It is a derivative of 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate, which is commonly used in various consumer products to enhance fire resistance. The compound has a molecular formula of C15H18Br4O2 and a molecular weight of 549.92 g/mol . It is often used as a substitute for polybrominated diphenyl ethers (PBDEs) in flame retardant mixtures .

Aplicaciones Científicas De Investigación

2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 has several scientific research applications:

Mecanismo De Acción

Target of Action

2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17, also known as EH-TBB , is a brominated component of flame retardant mixtures used as substitutes for some PBDEs . It is added to various consumer products, including polyurethane foams . The primary targets of EH-TBB are the materials it is added to, where it acts as a flame retardant .

Mode of Action

EH-TBB acts by reducing the flammability of the materials it is added to . It is absorbed, metabolized, and eliminated via the urine and feces following administration . Two metabolites, tetrabromobenzoic acid (TBBA), a TBBA-sulfate conjugate, and a TBBA-glycine conjugate were identified .

Biochemical Pathways

The biochemical pathways affected by EH-TBB involve its metabolism and excretion. EH-TBB is absorbed and metabolized, with the metabolites being excreted in the urine and feces . The metabolites identified include TBBA, a TBBA-sulfate conjugate, and a TBBA-glycine conjugate .

Pharmacokinetics

EH-TBB is absorbed, metabolized, and eliminated via the urine and feces following administration . The rate of excretion via feces increases with dose, with corresponding decreases in urinary excretion . No tissue bioaccumulation was found for rats given 5 oral daily doses of EH-TBB . Approximately 85% of a 0.1 µmol/kg dose was absorbed from the gut .

Result of Action

The primary result of EH-TBB’s action is the reduction of flammability in the materials it is added to . In terms of biological effects, EH-TBB is metabolized and excreted, with no evidence of tissue bioaccumulation .

Action Environment

The action of EH-TBB can be influenced by environmental factors. For example, the rate of absorption of EH-TBB is expected to be even greater at lower levels . Furthermore, the presence of EH-TBB in various consumer products indicates that it can be widely dispersed in the environment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 can be synthesized by reacting 2,3,4,5-Tetrabromobenzoic acid with 2-Ethylhexanol in the presence of a suitable solvent . The reaction typically involves esterification, where the carboxylic acid group of 2,3,4,5-Tetrabromobenzoic acid reacts with the hydroxyl group of 2-Ethylhexanol to form the ester bond .

Industrial Production Methods

Industrial production of 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity . The product is then purified through distillation or recrystallization to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tetrabromobenzoic acid.

Reduction: Reduction reactions can lead to the formation of less brominated derivatives.

Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.

Major Products Formed

Oxidation: Tetrabromobenzoic acid.

Reduction: Less brominated benzoates.

Substitution: Halogen-substituted benzoates.

Comparación Con Compuestos Similares

Similar Compounds

Bis(2-ethylhexyl) 2,3,4,5-Tetrabromophthalate (TBPH): Another brominated flame retardant used as a substitute for PBDEs.

Tetrabromobisphenol A (TBBPA): A widely used brominated flame retardant in electronics.

Uniqueness

2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 is unique due to its specific molecular structure, which provides effective flame retardant properties while being less persistent in the environment compared to some other brominated flame retardants . Its deuterated form (d17) is particularly useful in scientific research for tracing and studying its behavior in various systems .

Propiedades

Número CAS |

1794752-19-4 |

|---|---|

Fórmula molecular |

C15H18Br4O2 |

Peso molecular |

567.027 |

Nombre IUPAC |

[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 2,3,4,5-tetrabromobenzoate |

InChI |

InChI=1S/C15H18Br4O2/c1-3-5-6-9(4-2)8-21-15(20)10-7-11(16)13(18)14(19)12(10)17/h7,9H,3-6,8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,8D2,9D |

Clave InChI |

HVDXCGSGEQKWGB-BVKQVPBCSA-N |

SMILES |

CCCCC(CC)COC(=O)C1=CC(=C(C(=C1Br)Br)Br)Br |

Sinónimos |

2,3,4,5-Tetrabromobenzoic Acid 2-Ethylhexyl-d17 Ester; TBB-d17; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2S)-1-[[(3R,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide](/img/structure/B587381.png)

![1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine](/img/structure/B587389.png)

![6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride](/img/structure/B587391.png)